molecular formula C24H21ClN2O5 B14619746 Butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester CAS No. 57846-37-4

Butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester

Cat. No.: B14619746
CAS No.: 57846-37-4
M. Wt: 452.9 g/mol
InChI Key: ZPYNKCHFZOOQFZ-UHFFFAOYSA-N
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Description

Butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of butyric acid, indole, and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the p-chlorobenzoyl group. The final steps involve the addition of the butyric acid moiety and the ethyl esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the complex molecular structure.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the indole and chlorobenzoyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be used to study the effects of indole derivatives on cellular processes. Its interactions with biological molecules can provide insights into enzyme functions and metabolic pathways.

Medicine

In medicine, this compound has potential applications in drug development. Its structure suggests it could interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the chlorobenzoyl group can influence the compound’s binding affinity and specificity. The cyano and oxo groups may also play roles in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Butyric acid derivatives: Compounds with similar butyric acid moieties.

    Indole derivatives: Compounds containing the indole structure.

    Chlorobenzoyl compounds: Compounds with chlorobenzoyl groups.

Uniqueness

What sets this compound apart is the combination of these three distinct moieties in a single molecule. This unique structure provides a wide range of chemical and biological activities, making it a versatile compound for research and industrial applications.

Properties

CAS No.

57846-37-4

Molecular Formula

C24H21ClN2O5

Molecular Weight

452.9 g/mol

IUPAC Name

ethyl 4-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-2-cyano-3-oxobutanoate

InChI

InChI=1S/C24H21ClN2O5/c1-4-32-24(30)20(13-26)22(28)12-18-14(2)27(21-10-9-17(31-3)11-19(18)21)23(29)15-5-7-16(25)8-6-15/h5-11,20H,4,12H2,1-3H3

InChI Key

ZPYNKCHFZOOQFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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